2,3-Dihydro-1-(2-(diethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1-(2-(diethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound belongs to the quinazolinone family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of the diethylaminoethyl group enhances its pharmacological properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-(2-(diethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride typically involves the following steps:
Formation of the Quinazolinone Core: The initial step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents to form the quinazolinone core.
Introduction of the Diethylaminoethyl Group: The diethylaminoethyl group is introduced through a nucleophilic substitution reaction using diethylaminoethyl chloride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-(2-(diethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the quinazolinone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which exhibit different pharmacological activities.
Scientific Research Applications
2,3-Dihydro-1-(2-(diethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-(2-(diethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylaminoethyl group enhances its binding affinity, leading to the inhibition or activation of these targets. The compound’s effects are mediated through various signaling pathways, resulting in its pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Known for its antibacterial and antifungal properties.
2,3-Dihydro-1H-indene-1-methanamine: Exhibits physiological and pharmacological activity.
2,3-Dihydro-1H-pyrrolizine: Used in the synthesis of bioactive compounds.
Uniqueness
2,3-Dihydro-1-(2-(diethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride is unique due to its specific diethylaminoethyl substitution, which enhances its pharmacological properties and makes it a versatile compound in various research fields.
Properties
CAS No. |
3519-95-7 |
---|---|
Molecular Formula |
C20H26ClN3O |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-2-phenyl-2,3-dihydroquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C20H25N3O.ClH/c1-3-22(4-2)14-15-23-18-13-9-8-12-17(18)20(24)21-19(23)16-10-6-5-7-11-16;/h5-13,19H,3-4,14-15H2,1-2H3,(H,21,24);1H |
InChI Key |
JQHJFXLIENNGOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.